molecular formula C12H17NO4 B8120665 Methyl 2-amino-3,4-diethoxybenzoate

Methyl 2-amino-3,4-diethoxybenzoate

Cat. No.: B8120665
M. Wt: 239.27 g/mol
InChI Key: GHOCLBMUNXPFKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-3,4-diethoxybenzoate is an organic compound with the molecular formula C12H17NO4 It is a derivative of benzoic acid, characterized by the presence of amino and ethoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-amino-3,4-diethoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 2-amino-3,4-diethoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-3,4-diethoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

    Substitution: Reagents like sodium ethoxide or other strong bases can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Nitro derivatives of the compound.

    Reduction: Primary amines.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-amino-3,4-diethoxybenzoate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-amino-3,4-diethoxybenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ethoxy groups may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.

Comparison with Similar Compounds

    Methyl 2-amino-3,4-dimethoxybenzoate: Similar structure but with methoxy groups instead of ethoxy groups.

    Methyl 2-amino-3,4-dihydroxybenzoate: Contains hydroxyl groups instead of ethoxy groups.

    Methyl 2-amino-3,4-dichlorobenzoate: Chlorine atoms replace the ethoxy groups.

Uniqueness: Methyl 2-amino-3,4-diethoxybenzoate is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and biological activity. The ethoxy groups may provide distinct steric and electronic effects compared to other substituents, making this compound valuable for specific applications in research and industry.

Properties

IUPAC Name

methyl 2-amino-3,4-diethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c1-4-16-9-7-6-8(12(14)15-3)10(13)11(9)17-5-2/h6-7H,4-5,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHOCLBMUNXPFKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)C(=O)OC)N)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.